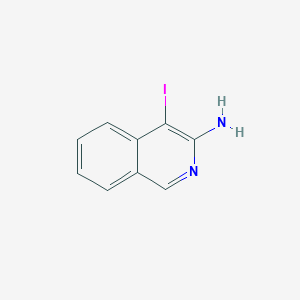

4-Iodoisoquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFHLPVYTLXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741637 | |

| Record name | 4-Iodoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503089-88-1 | |

| Record name | 4-Iodoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Iodoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodoisoquinolin-3-amine is a strategically important heterocyclic building block in medicinal chemistry and materials science. The presence of an isoquinoline core, a privileged scaffold in numerous biologically active compounds, combined with two versatile functional groups—a nucleophilic amine at the 3-position and a readily displaceable iodine atom at the 4-position—makes it a highly valuable precursor for the synthesis of diverse molecular architectures. The amino group provides a site for amide bond formation, N-alkylation, or participation in cyclization reactions, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig). This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, its predicted physicochemical and spectroscopic properties, and its potential applications, offering a foundational resource for its utilization in research and development.

Strategic Importance in Synthesis

The isoquinoline nucleus is a core component of many natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound offers a distinct advantage for combinatorial chemistry and targeted drug design.

-

Orthogonal Functionalization: The amino and iodo groups allow for selective and sequential chemical modifications. For instance, the amino group can be acylated or alkylated first, followed by a cross-coupling reaction at the 4-position, enabling the systematic exploration of the chemical space around the isoquinoline scaffold.

-

Access to Fused Heterocyclic Systems: The adjacent amino and iodo groups can be exploited to construct fused polycyclic systems through intramolecular cyclization reactions, leading to novel and complex molecular frameworks.

Proposed Synthesis of this compound

While a definitive, experimentally validated, one-pot synthesis for this compound is not extensively reported in the public domain, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the functionalization of the isoquinoline core. The proposed pathway involves the initial synthesis of isoquinolin-3-amine, followed by a regioselective iodination at the C4 position.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocols

Part 1: Synthesis of Isoquinolin-3-amine (Precursor)

The synthesis of the precursor, isoquinolin-3-amine, can be achieved from 2-methylbenzonitrile through a multi-step process.

-

Bromination of 2-Methylbenzonitrile: To a solution of 2-methylbenzonitrile in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)benzonitrile.

-

Cyanation: The crude 2-(bromomethyl)benzonitrile is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored to ensure the formation of 2-cyanobenzyl cyanide.

-

Cyclization to Isoquinolin-3-amine: The resulting 2-cyanobenzyl cyanide can be cyclized under acidic conditions (e.g., hydrogen bromide in acetic acid) or basic conditions (e.g., sodium amide in liquid ammonia) to yield isoquinolin-3-amine[1]. The product is then isolated and purified by crystallization or column chromatography.

Part 2: Iodination of Isoquinolin-3-amine

This step is critical for the regioselective introduction of the iodine atom at the C4 position. The electron-donating amino group at C3 strongly activates the C4 position for electrophilic substitution.

-

Reaction Setup: In a round-bottom flask, a mixture of acetic acid and water is prepared. To this, isoquinolin-3-amine is added, followed by concentrated sulfuric acid.

-

Addition of Iodinating Agents: Iodine (I₂) and iodic acid (HIO₃) are added to the solution. The use of an oxidizing agent like HIO₃ is crucial to generate the highly electrophilic iodine species in situ, which facilitates the iodination of the activated aromatic ring.

-

Reaction Conditions: The reaction mixture is heated to approximately 80°C with stirring. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Physicochemical Properties

| Property | Value/Prediction | Source/Method |

| CAS Number | 503089-88-1 | [2][3] |

| Molecular Formula | C₉H₇IN₂ | [3] |

| Molecular Weight | 270.07 g/mol | [4] |

| Appearance | Predicted to be a solid at room temperature | Based on related structures[5] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF) | Based on chemical structure |

| pKa | Predicted to be in the range of 4-5 for the isoquinoline nitrogen | Based on related aminoquinolines |

| logP | Predicted to be in the range of 2.0-3.0 | Predicted based on chemical structure |

Spectroscopic Characterization

The structural confirmation of synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on its structure and data from similar compounds.

-

¹H NMR (Nuclear Magnetic Resonance):

-

The spectrum is expected to show distinct signals for the aromatic protons. The proton at C1 would likely appear as a singlet at a downfield chemical shift. The protons on the benzo-fused ring (H5, H6, H7, H8) would exhibit characteristic doublet and triplet splitting patterns in the aromatic region (approx. 7.0-8.5 ppm). The NH₂ protons would likely appear as a broad singlet, the position of which would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The spectrum would display nine distinct signals for the carbon atoms. The carbon atom bearing the iodine (C4) would be significantly shielded compared to its non-iodinated counterpart. The carbon attached to the amino group (C3) would also show a characteristic chemical shift.

-

-

MS (Mass Spectrometry):

-

IR (Infrared) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (around 1500-1650 cm⁻¹), and a C-I stretching vibration at lower frequencies.

-

Applications in Drug Discovery and Materials Science

This compound is a versatile intermediate with significant potential in several areas of chemical research.

-

Medicinal Chemistry: The ability to perform cross-coupling reactions at the 4-position allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. This is particularly relevant in the development of kinase inhibitors, where the isoquinoline scaffold is a known pharmacophore. The amino group at the 3-position can be modified to improve solubility, modulate basicity, or introduce additional binding interactions with biological targets.

-

Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can be used to create novel herbicides and pesticides by tailoring the substituents on the isoquinoline ring for enhanced efficacy and selectivity[7].

-

Materials Science: The rigid, planar isoquinoline core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodo and amino groups provide convenient points for polymerization or attachment to other functional materials.

Conclusion

This compound represents a valuable and versatile building block for synthetic chemists. While its synthesis requires a multi-step approach, the proposed pathway, based on well-established chemical transformations, provides a solid foundation for its preparation in a laboratory setting. The orthogonal reactivity of its iodo and amino functional groups opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. Further experimental validation of its properties and reactivity will undoubtedly solidify its role as a key intermediate in modern chemical synthesis.

References

- BenchChem. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. BenchChem.

- ChemicalBook. (2025). This compound (CAS 503089-88-1). ChemicalBook.

- National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed Central.

- ChemicalBook. (n.d.). Tris(4-iodophenyl)amine(4181-20-8) 1H NMR spectrum. ChemicalBook.

- BenchChem. (2025). 6-Iodoisoquinolin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Experimental and Computational Analysis of 6-Iodoisoquinolin-3-amine. BenchChem.

- National Center for Biotechnology Information. (n.d.). 3-Iodoquinoline. PubChem.

- BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine. BenchChem.

- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.

- MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.

- ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 1H NMR spectrum. ChemicalBook.

- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H7IN2, 1 gram. CP Lab Safety.

- BenchChem. (n.d.). 6-Iodoisoquinolin-3-amine: A Technical Guide for Researchers. BenchChem.

- BenchChem. (n.d.). An In-depth Technical Guide to 6-Iodoisoquinolin-3-amine. BenchChem.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-3-methylquinolin-4-amine. BenchChem.

- Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.

- National Center for Biotechnology Information. (n.d.). Isoquinolin-3-Amine. PubChem.

- National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem.

- National Center for Biotechnology Information. (n.d.). 4-Iodoaniline. PubChem.

- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.

- ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate.

- National Center for Biotechnology Information. (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PubMed Central.

- National Institute of Standards and Technology. (n.d.). Benzenamine, 4-iodo-. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.

- MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.

- National Center for Biotechnology Information. (n.d.). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. PubMed.

- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. BenchChem.

- National Center for Biotechnology Information. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. PubMed Central.

- ResearchGate. (2025). Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. ResearchGate.

- Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds. Google Patents.

- BLD Pharm. (n.d.). 2089300-22-9|7-Iodoisoquinolin-3-amine. BLD Pharm.

- National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook.

- ChemScene. (n.d.). 503089-88-1 | this compound. ChemScene.

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.

- MedchemExpress.com. (n.d.). Isoquinolin-4-amine (4-Aminoisoquinoline). MedchemExpress.com.

- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central.

- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents.

Sources

- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 503089-88-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Iodoisoquinolin-3-amine: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Iodoisoquinolin-3-amine, a halogenated aminoisoquinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. While direct literature on this specific isomer is limited, this document leverages established principles of organic synthesis and the known characteristics of related isoquinoline compounds to present a detailed exploration of its chemical structure, plausible synthetic routes, predicted characteristics, and potential reactivity. This guide aims to serve as a foundational resource, offering both theoretical insights and practical, field-proven methodologies to stimulate and support further investigation into this promising molecular scaffold.

Introduction: The Isoquinoline Core in Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Prominent examples include the analgesic morphine and the antimicrobial berberine. The inherent bioactivity of the isoquinoline core, coupled with the potential for diverse functionalization, makes it a cornerstone in the design of novel therapeutic agents. The introduction of a halogen atom, such as iodine, and an amino group onto the isoquinoline framework, as in this compound, offers strategic vectors for synthetic elaboration, enabling the exploration of chemical space and the development of compounds with tailored pharmacological profiles.[2]

Chemical Structure and Predicted Characteristics

The chemical structure of this compound consists of an isoquinoline ring system with an iodine atom substituted at the 4-position and an amino group at the 3-position.

Molecular Formula: C₉H₇IN₂ Molecular Weight: 270.07 g/mol

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; N3 [label="NH₂"]; I4 [label="I"];

// Position the nodes to form the isoquinoline ring C1 [pos="0,1.5!"]; N1 [pos="0.866,1!"]; C8a [pos="0.866,0!"]; C4a [pos="-0.866,0!"]; C3 [pos="-0.866,1!"]; C4 [pos="-1.732,0.5!"]; C5 [pos="-0.866,-1!"]; C6 [pos="0,-1.5!"]; C7 [pos="0.866,-1!"]; C8 [pos="1.732,-0.5!"]; N3 [pos="-1.732,1.5!"]; I4 [pos="-2.598,0!"];

// Draw the bonds C1 -- N1; N1 -- C8a; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- C8a; C4a -- C4; C4 -- C3; C3 -- C1; C3 -- N3; C4 -- I4;

// Add double bonds edge [style=double]; C1 -- C3; C4 -- C4a; C5 -- C6; C7 -- C8; C8a -- N1; } Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the lack of extensive experimental data for this compound, its physicochemical properties can be inferred from the general characteristics of aromatic amines and iodoarenes.

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Solid at room temperature, likely with a relatively high melting point. | Aromatic amines and halogenated aromatic compounds are typically solids with melting points influenced by crystal lattice energy. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | The presence of the amino group allows for some hydrogen bonding with water, but the large hydrophobic isoquinoline and iodine components will limit aqueous solubility.[3][4] |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Similar to other simple amino- and iodo-substituted aromatic compounds. |

Predicted Spectroscopic Data

The structural elucidation of this compound would rely heavily on spectroscopic techniques. The expected features are outlined below:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings of the isoquinoline core. The chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the iodine atom. The protons on the benzene ring (H-5, H-6, H-7, H-8) will likely appear as a complex multiplet in the downfield region (around 7.0-8.5 ppm). The proton at C-1 will likely be a singlet in a similar region. The protons of the amino group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline ring. The carbon atom attached to the iodine (C-4) will likely be observed at a lower field strength due to the heavy atom effect. The carbon bearing the amino group (C-3) will be shielded relative to the unsubstituted isoquinoline.

Plausible Synthetic Strategies

Bischler-Napieralski Route

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[5][6][7][8][9] The key precursor for this route would be N-(2-(3-iodophenyl)ethyl)formamide.

-

Step 1: Nitrostyrene Formation. To a solution of 3-iodobenzaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol, add a solution of sodium hydroxide (1.5 eq) in water dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Acidify the mixture with HCl and extract the product with ethyl acetate.

-

Step 2: Reduction to Phenethylamine. To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, add a solution of the 3-iodonitrostyrene (1.0 eq) in THF dropwise. Reflux the mixture for 4 hours. Cool to 0 °C and quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to obtain 3-iodophenethylamine.[10]

Pomeranz-Fritsch Route

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4][11][12][13][14][15][16][17] This approach would involve the condensation of a suitable benzaldehyde derivative with an aminoacetaldehyde dialkyl acetal, followed by acid-catalyzed cyclization. To obtain the desired 4-iodo substitution pattern, a starting material with the iodine already in place would be necessary. However, achieving the 3-amino substitution pattern directly via this method is challenging. A subsequent functionalization would be required.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound, possessing both a nucleophilic amino group and a reactive iodo group, makes it a versatile building block for the synthesis of more complex molecules.

Reactions at the 4-Iodo Position: Cross-Coupling Chemistry

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, proceeding via oxidative addition to a Pd(0) complex. This makes the 4-position of this compound a prime site for the introduction of a wide variety of substituents.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base will lead to the formation of a new carbon-carbon bond, yielding 4-aryl- or 4-vinylisoquinolin-3-amines.[18][19][20][21][22] These derivatives are of interest for their potential biological activities.

-

Buchwald-Hartwig Amination: The iodo group can be displaced by a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and carbamates, using a palladium catalyst with a suitable phosphine ligand and a base.[23][24][25][26] This allows for the synthesis of a diverse library of 4-amino-substituted isoquinoline derivatives.

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography.

Reactions at the 3-Amino Position

The amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides, although this can be challenging to control and may lead to over-alkylation.

-

Buchwald-Hartwig Coupling: The amino group itself can act as a nucleophile in Buchwald-Hartwig reactions with aryl halides to generate N-aryl derivatives.[27]

Potential Applications in Drug Discovery

While the specific biological activity of this compound has not been extensively reported, the isoquinoline core is a well-established pharmacophore. Derivatives of isoquinoline have shown a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of the iodo and amino groups in this compound provides a platform for the synthesis of compound libraries for screening against various biological targets.[28][29]

Potential areas of investigation for derivatives of this compound include:

-

Kinase Inhibitors: The isoquinoline scaffold is present in several known kinase inhibitors.

-

Anticancer Agents: Many isoquinoline alkaloids exhibit potent cytotoxic activity against various cancer cell lines.[2]

-

Neurological Disorders: The structural similarity to certain neurotransmitters suggests potential activity in the central nervous system.[30]

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, is achievable through established synthetic methodologies such as the Bischler-Napieralski and Pomeranz-Fritsch reactions. The presence of two distinct and reactive functional groups opens up a multitude of possibilities for the creation of diverse molecular architectures through modern cross-coupling chemistry. This technical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this compound and its derivatives, with the ultimate goal of discovering novel therapeutic agents.

References

- Fritsch, P. (1893). Synthese von Isochinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.

- Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese.

- Schlittler, E., & Müller, J. (1948). Über eine neue, modifizierte Isochinolin-Synthese. Helvetica Chimica Acta, 31(3), 914-924.

- Bobbitt, J. M., & Shibuya, S. (1969). The Pomeranz-Fritsch Reaction. A Further Study of the Cyclization Step. The Journal of Organic Chemistry, 34(4), 1143-1145.

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Embibe. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

- László, K., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new look. Tetrahedron, 36(10), 1279-1300.

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

- Qiu, H., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956.

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

- El-Kashef, H., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 445-451.

- Cushman, M., et al. (2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 8(71), 40784-40817.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Csenki, Z., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119.

-

ResearchGate. (2014, May 15). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7143-7151.

-

Wikipedia. (n.d.). Biological target. Retrieved from [Link]

-

Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- Van der Pyl, D., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565.

-

Chem Help ASAP. (2023, August 8). pathways, targets, & responses in drug discovery [Video]. YouTube. [Link]

- Google Patents. (n.d.). WO2024086218A1 - Preparation of phenethylamines and cathinones and stereoisomers thereof and precursors thereof.

- Halberstadt, A. L., et al. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 70, 200-207.

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler napieralski reaction | PPTX [slideshare.net]

- 10. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. Pomeranz-Fritsch Reaction [drugfuture.com]

- 16. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistry-reaction.com [chemistry-reaction.com]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 26. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 27. researchgate.net [researchgate.net]

- 28. Biological target - Wikipedia [en.wikipedia.org]

- 29. m.youtube.com [m.youtube.com]

- 30. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Core: A Journey from Coal Tar to Complex Alkaloids

An In-depth Technical Guide on the Discovery and History of Isoquinoline Derivatives

For centuries, the intricate molecular architecture of isoquinoline alkaloids has captivated chemists and pharmacologists alike. From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, this class of compounds, characterized by a fused benzene and pyridine ring system, has been a cornerstone of natural product chemistry and drug discovery.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of isoquinoline derivatives, tracing their origins from a byproduct of industrialization to a diverse and pharmacologically significant class of natural and synthetic molecules.[3][4]

From Industrial Waste to a Novel Heterocycle: The Isolation of Isoquinoline

The story of isoquinoline begins not in a pristine forest or a remote jungle, but in the heart of the industrial revolution. In 1885, Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar, a viscous black liquid generated during the production of coke from coal.[5][6] Their method relied on the fractional crystallization of the acid sulfate of the basic components of coal tar. A more efficient method was later developed in 1914 by Weissgerber, who exploited the difference in basicity between quinoline and isoquinoline for selective extraction.[5][6] Isoquinoline, a colorless hygroscopic liquid with a penetrating odor, was thus revealed to the scientific world, laying the groundwork for the investigation of its more complex derivatives.[5][6]

The Dawn of Synthetic Strategies: Building the Isoquinoline Scaffold

The isolation of isoquinoline spurred the development of synthetic methods to construct its unique heterocyclic core. These early reactions, born out of the necessity to synthesize and study isoquinoline derivatives, have become foundational pillars of modern organic chemistry.

The Bischler-Napieralski Reaction (1893)

In 1893, August Bischler and Bernard Napieralski reported a powerful method for the synthesis of 3,4-dihydroisoquinolines.[7][8][9] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][9][10] The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.[11]

The reaction is particularly effective for aromatic rings bearing electron-donating groups, which facilitate the electrophilic attack.[8] The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization.[7][10]

Experimental Protocol: A Classic Bischler-Napieralski Synthesis of Papaverine [5]

-

Step 1: Amide Formation: An appropriately substituted β-phenylethylamine is acylated with a suitable acyl chloride or anhydride to form the corresponding amide.

-

Step 2: Cyclization: The amide is then refluxed with a dehydrating agent, such as phosphoryl chloride in a solvent like toluene.

-

Step 3: Dehydrogenation: The resulting 1-substituted 3,4-dihydroisoquinoline is dehydrogenated using a catalyst like palladium on charcoal to yield the final isoquinoline product, in this case, papaverine.

The Pomeranz-Fritsch Reaction (1893)

Also in 1893, Cäsar Pomeranz and Paul Fritsch independently developed another elegant method for isoquinoline synthesis.[12][13][14] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[12][13][14] The reaction typically employs strong acids like sulfuric acid.[13]

The mechanism involves the formation of an imine, followed by an intramolecular electrophilic substitution and subsequent elimination to form the aromatic isoquinoline ring.[14] Several modifications of this reaction exist, such as the Schlittler-Müller modification, which uses a benzylamine and a glyoxal acetal.[5][14]

Experimental Protocol: General Pomeranz-Fritsch Synthesis [12][13]

-

Step 1: Imine Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding benzalaminoacetal (a Schiff base).

-

Step 2: Acid-Catalyzed Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization and aromatization to the isoquinoline product.

The Pictet-Spengler Reaction (1911)

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines.[15][16][17] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[15][16] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[16]

A key feature of the Pictet-Spengler reaction is its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups.[18] This has made it particularly valuable in the biomimetic synthesis of alkaloids, as it mimics the natural biosynthetic pathways of many isoquinoline alkaloids.[15]

Experimental Protocol: A General Pictet-Spengler Synthesis [15][16]

-

Step 1: Iminium Ion Formation: A β-arylethylamine is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., HCl) to form an iminium ion in situ.

-

Step 2: Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.

Nature's Bounty: The Discovery of Isoquinoline Alkaloids

While synthetic chemists were developing methods to construct the isoquinoline core, a vast and structurally diverse family of isoquinoline-containing natural products, known as isoquinoline alkaloids, were being discovered in the plant kingdom.[2] These compounds, derived from the amino acid tyrosine, encompass over 2,500 known structures and have a long history of use in traditional medicine.[3][19]

The opium poppy (Papaver somniferum) is arguably the most famous source of isoquinoline alkaloids, yielding potent compounds like morphine, codeine, and papaverine.[2][20] The structural elucidation of these complex molecules was a monumental task for early chemists, relying on classical degradation methods and painstaking analysis.

Papaverine: A Benzylisoquinoline Alkaloid

Papaverine, a non-narcotic opium alkaloid, was one of the first to have its structure elucidated.[20] Through a series of chemical degradations, it was determined to be a 1-benzylisoquinoline with four methoxy groups.[20] Its successful synthesis in 1909 by Pictet and Gams confirmed its structure.[20][21] Papaverine acts as a vasodilator and smooth muscle relaxant.[19][20]

Morphine: The Quintessential Opium Alkaloid

The structural elucidation of morphine, the principal and most potent analgesic alkaloid of opium, was a much more formidable challenge due to its complex pentacyclic structure.[22] It took over a century of research, involving numerous chemists, to finally unravel its intricate architecture. The presence of a phenanthrene nucleus was suggested by zinc dust distillation.[22] The nature of the nitrogen atom as tertiary was confirmed by its reaction with methyl iodide.[22] The complete structure was ultimately confirmed by total synthesis in the 20th century.

The Enduring Legacy of Isoquinolines

The discovery of isoquinoline and the subsequent development of synthetic methodologies and the exploration of its natural derivatives have had a profound impact on science and medicine. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][23][24] The classic name reactions developed for their synthesis continue to be indispensable tools for organic chemists, and the study of isoquinoline alkaloids remains an active area of research, with new compounds and biological activities being discovered regularly.[25][26]

| Key Milestone | Year | Significance |

| Isolation of Isoquinoline from Coal Tar | 1885 | First identification of the parent isoquinoline heterocycle.[5][6] |

| Bischler-Napieralski Reaction | 1893 | Development of a key synthetic route to 3,4-dihydroisoquinolines.[7][8][9] |

| Pomeranz-Fritsch Reaction | 1893 | A versatile method for the synthesis of isoquinolines from benzaldehydes.[12][13] |

| Pictet-Spengler Reaction | 1911 | A biomimetic approach to the synthesis of tetrahydroisoquinolines.[15][16][17] |

| Structural Elucidation of Papaverine | Early 20th Century | Determination of the structure of a key benzylisoquinoline alkaloid.[20][21] |

| Structural Elucidation of Morphine | Mid-20th Century | Unraveling the complex structure of the most famous opium alkaloid.[22] |

References

- Grokipedia. Pictet–Spengler reaction.

- Wikipedia. Isoquinoline.

- ChemicalBook. Isoquinoline - Synthesis, Applications and Scope. 2019.

- Wikipedia. Pictet–Spengler reaction.

- Grokipedia. Bischler–Napieralski reaction.

- Benchchem. The Dawn of a Versatile Scaffold: An In- depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids and Their Derivatives.

- Wikipedia. Pomeranz–Fritsch reaction.

- Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.

- J&K Scientific LLC. Bischler-Napieralski Reaction. 2025.

- PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.

- Wikipedia. Bischler–Napieralski reaction.

- ResearchGate. The mechanism of the Pictet–Spengler reaction.

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.

- Slideshare. Bischler napieralski reaction.

- Oxford Academic. Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World.

- Pomeranz-Fritsch Reaction.

- Isoquinoline derivatives and its medicinal activity. 2024.

- Preparation and Properties of Isoquinoline.

- Chem-Station Int. Ed. Pomeranz-Fritsch Isoquinoline Synthesis. 2018.

- Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Química Organica.org. Pomeranz-Fritsch synthesis of isoquinolines.

- Natural Product Reports (RSC Publishing). Isolation, biological activity, and synthesis of isoquinoline alkaloids. 2024.

- Slideshare. Isoquinoline.pptx.

- Bartleby. Isoquinoline Synthesis.

- ResearchGate. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. 2025.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- J&K Scientific LLC. Pictet-Spengler Reaction. 2021.

- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.

- PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018.

- Google Patents. Method for extracting quinoline and isoquinoline from coal tar wash oil.

- Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. 2020.

- Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. 2025.

- ResearchGate. The biosynthesis of papaverine proceeds via (S)-reticuline. 2025.

- PubMed Central. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.

- PMC. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application.

- Morphine chemistry.

- Organic Chemistry Portal. Isoquinoline synthesis.

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. uop.edu.pk [uop.edu.pk]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jk-sci.com [jk-sci.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Morphine chemistry | PPT [slideshare.net]

- 23. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 24. researchgate.net [researchgate.net]

- 25. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 26. Isoquinoline synthesis [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of Halogenated Isoquinolines for Drug Discovery

Abstract

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Halogenation of this privileged heterocyclic system has emerged as a powerful strategy in medicinal chemistry to modulate and fine-tune the physicochemical properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of halogenated isoquinolines, with a focus on their implications for drug discovery and development. We will delve into the influence of halogenation on lipophilicity, aqueous solubility, and basicity (pKa). Furthermore, this guide will explore the pivotal role of halogen bonding in enhancing protein-ligand interactions. Finally, we will present detailed experimental and computational methodologies for the characterization of these critical properties, offering researchers, scientists, and drug development professionals a practical framework to navigate the complexities of designing and optimizing halogenated isoquinoline-based therapeutics.

Introduction

Isoquinoline and its derivatives form the structural backbone of numerous alkaloids with a wide spectrum of biological activities, including analgesic, antimicrobial, and anticancer properties.[3][4][5] In the realm of drug design, the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isoquinoline core can profoundly alter a molecule's electronic and steric characteristics. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[6] Understanding the causal relationships between halogenation and the resulting physicochemical changes is paramount for the rational design of effective and safe drug candidates. This guide will serve as a technical resource, bridging fundamental principles with practical applications in the field.

Chapter 1: The Impact of Halogenation on Fundamental Physicochemical Properties

The introduction of halogens onto the isoquinoline ring system systematically modifies its fundamental physicochemical properties. These alterations are crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter influencing membrane permeability and, consequently, drug absorption.[7] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like isoquinolines, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure.

Halogenation generally increases lipophilicity. The magnitude of this effect is dependent on the type of halogen and its position on the isoquinoline ring. The general trend for increasing lipophilicity is F < Cl < Br < I. This is attributed to the increasing size and polarizability of the halogen atoms down the group.[8]

Table 1: Predicted logP Values for Monohalogenated Isoquinolines

| Position of Halogen | Fluoro- | Chloro- | Bromo- | Iodo- |

| 1- | 2.25 | 2.78 | 2.98 | 3.28 |

| 3- | 2.23 | 2.76 | 2.96 | 3.26 |

| 4- | 2.21 | 2.74 | 2.94 | 3.24 |

| 5- | 2.30 | 2.83 | 3.03 | 3.33 |

| 6- | 2.28 | 2.81 | 3.01 | 3.31 |

| 7- | 2.29 | 2.82 | 3.02 | 3.32 |

| 8- | 2.26 | 2.79 | 2.99 | 3.29 |

| Note: These are predicted values and can vary based on the prediction software and experimental conditions. |

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution.[9] While increased lipophilicity from halogenation can enhance membrane permeability, it often comes at the cost of reduced aqueous solubility.[10] This inverse relationship is a critical consideration in drug design, as poor solubility can lead to low bioavailability.[11] The interplay between the energy required to break the crystal lattice and the energy released upon solvation dictates the overall solubility. Halogen bonding, discussed in Chapter 2, can significantly influence crystal packing and, consequently, the melting point and solubility.

Basicity (pKa)

Isoquinoline is a weak base due to the lone pair of electrons on the nitrogen atom, with a pKa of 5.14.[12] The pKa determines the extent of ionization at a given pH, which in turn affects solubility, lipophilicity, and the ability to interact with biological targets.[13] Halogens are electron-withdrawing groups, and their introduction to the isoquinoline ring generally decreases the basicity (lowers the pKa) of the nitrogen atom. This effect is more pronounced when the halogen is closer to the nitrogen.

Table 2: Predicted pKa Values for Monohalogenated Isoquinolines

| Position of Halogen | Predicted pKa |

| 1- | 3.5 - 4.0 |

| 3- | 4.0 - 4.5 |

| 4- | 4.5 - 5.0 |

| 5- | 5.0 - 5.1 |

| 6- | 5.0 - 5.1 |

| 7- | 5.0 - 5.1 |

| 8- | 4.8 - 5.0 |

| Note: These are predicted values and are subject to variation. |

Chapter 2: The Significance of Halogen Bonding in Drug Design

For a long time, halogens in drug molecules were primarily considered for their steric and lipophilic contributions.[14] However, it is now well-established that halogens can participate in a highly directional, non-covalent interaction known as a halogen bond.[15] This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein's binding pocket.[16][17]

The strength of a halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F, with fluorine typically not participating in significant halogen bonding.[18] Halogen bonds can be comparable in strength to hydrogen bonds and play a crucial role in enhancing ligand-binding affinity and selectivity.[14][18]

Chapter 3: Implications for Drug Discovery and Development

The physicochemical properties of halogenated isoquinolines have profound implications for their behavior as drug candidates.

ADME Properties

-

Absorption: Modulating lipophilicity through halogenation can optimize oral absorption. However, a balance must be struck to avoid excessively high lipophilicity, which can lead to poor solubility and increased metabolic clearance.[19]

-

Distribution: Halogenation can influence plasma protein binding and the volume of distribution.[20] Increased lipophilicity generally leads to higher plasma protein binding. Furthermore, specific halogen substitutions can affect permeability across the blood-brain barrier.[20][21]

-

Metabolism: Halogens can be used to block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. For example, fluorination of a metabolically labile position is a common strategy.

-

Excretion: The overall physicochemical profile will influence the route and rate of drug excretion.

Toxicity Considerations

While halogenation is a valuable tool in drug design, the potential for toxicity must be carefully evaluated.[22] Some halogenated compounds can be metabolized to reactive intermediates.[23] However, recent studies suggest that halogenation does not inherently increase toxicity and that the overall scaffold plays a dominant role.[22][24] In fact, polyhalogenation has been associated with reduced toxicity in some cases.[22]

Chapter 4: Experimental and Computational Methodologies

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR).[25]

Experimental Protocols

Protocol 1: Determination of logP by the Shake-Flask Method

-

Preparation of Solutions: Prepare a stock solution of the halogenated isoquinoline in a suitable solvent. Prepare octanol-saturated water and water-saturated octanol.

-

Partitioning: Add a known amount of the stock solution to a mixture of octanol-saturated water and water-saturated octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow for partitioning between the two phases.[26]

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[27]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of P.[28]

Protocol 2: Determination of pKa by Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of the halogenated isoquinoline in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.[29]

-

Titration Setup: Use a calibrated pH meter with a combination electrode.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[26]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[30]

Protocol 3: Determination of Aqueous Solubility

-

Sample Preparation: Add an excess amount of the solid halogenated isoquinoline to a known volume of aqueous buffer at a specific pH.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.[31]

Computational Prediction of Properties

In silico methods are increasingly used in the early stages of drug discovery to predict physicochemical properties, allowing for the rapid screening of large virtual libraries of compounds.[32][33] Various computational models and software packages are available to predict properties such as logP, pKa, and solubility.[9][20] These predictions are valuable for prioritizing compounds for synthesis and experimental testing.[34]

Conclusion

Halogenation is a cornerstone of modern medicinal chemistry, providing a versatile tool to modulate the physicochemical properties of the isoquinoline scaffold. A thorough understanding and strategic application of the principles outlined in this guide—from the impact on lipophilicity, solubility, and pKa to the exploitation of halogen bonding—are critical for the successful design and development of novel halogenated isoquinoline-based therapeutics. The integration of robust experimental methodologies and predictive computational tools will continue to accelerate the discovery of new drug candidates with optimized efficacy and safety profiles.

References

-

CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved from [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Retrieved from [Link]

- Tuli, H. S., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In New Look to Phytomedicine. Academic Press.

- Ng, C. (2003). Prediction of Drug-Like Properties.

-

IEEE. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Retrieved from [Link]

- Giri, P., & Kumar, G. S. (2012). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Cell biochemistry and biophysics, 64(2), 85–98.

- Singh, S., et al. (2024). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Scientific Reports, 14(1), 12345.

-

Wikipedia. (n.d.). Isoquinoline alkaloids. Retrieved from [Link]

-

ProQuest. (n.d.). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

-

OUCI. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

Reddit. (2014). Why are halogenated chemicals so dangerous to living organisms? Retrieved from [Link]

-

MDPI. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

- van de Waterbeemd, H., & Testa, B. (2009). The parametrization of lipophilicity and other structural properties in drug design. Advances in drug research, 16, 85-225.

-

ResearchGate. (2014). How can one determine log P and pKa for hydrophobic and neutral compounds? Retrieved from [Link]

-

MDPI. (2022). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Retrieved from [Link]

-

The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

- Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.

- Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert opinion on drug discovery, 7(5), 375–383.

-

ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

-

MDPI. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Retrieved from [Link]

-

MDPI. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

ScienceDaily. (2012). Halogen bonding helps design new drugs. Retrieved from [Link]

-

SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

-

ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Retrieved from [Link]

-

PubMed. (2012). Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. Retrieved from [Link]

-

PubMed. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link]

-

MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

-

Wiley Online Library. (1970). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of selected compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

PubMed. (1988). Halogenation and anesthetic potency. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

YouTube. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. Retrieved from [Link]

-

PubMed. (1995). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Retrieved from [Link]

Sources

- 1. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads - ProQuest [proquest.com]

- 2. mdpi.com [mdpi.com]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Halogenation and anesthetic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 10. mdpi.com [mdpi.com]

- 11. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoquinoline - Wikipedia [en.wikipedia.org]

- 13. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 14. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery [mdpi.com]

- 17. namiki-s.co.jp [namiki-s.co.jp]

- 18. Halogen bonding--a novel interaction for rational drug design? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 21. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. reddit.com [reddit.com]

- 24. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 25. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. acdlabs.com [acdlabs.com]

- 29. thesolubilitycompany.com [thesolubilitycompany.com]

- 30. pKa and log p determination | PPTX [slideshare.net]

- 31. sciresliterature.org [sciresliterature.org]

- 32. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 33. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminoisoquinoline Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activities.[1][2] Among its derivatives, 3-aminoisoquinolines have emerged as a particularly promising class of compounds, demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and central nervous system (CNS) modulating effects.[1][3][4] This technical guide provides a comprehensive overview of 3-aminoisoquinoline compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their diverse biological activities with a focus on structure-activity relationships, and present key experimental protocols.

The 3-Aminoisoquinoline Core: A Privileged Scaffold

The 3-aminoisoquinoline structure is characterized by an amino group at the C3 position of the isoquinoline ring. This seemingly simple substitution profoundly influences the molecule's electronic distribution and steric profile, bestowing upon it the ability to interact with a variety of biological targets. The nitrogen atom in the isoquinoline ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors.

Physicochemical Properties

The parent 3-aminoisoquinoline is a solid at room temperature with a melting point between 174-178 °C. Its molecular formula is C₉H₈N₂ and it has a molecular weight of 144.17 g/mol .[5] These fundamental properties are important for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | [5] |

| Melting Point | 174-178 °C | |

| Appearance | Solid |

Synthetic Strategies for 3-Aminoisoquinoline Derivatives

The construction of the 3-aminoisoquinoline core and its derivatives has been an area of active research, with several synthetic routes developed to access this versatile scaffold. The choice of a particular synthetic strategy often depends on the desired substitution pattern on the isoquinoline ring.

Classical and Modern Synthetic Approaches

Historically, the preparation of 3-aminoisoquinoline has been achieved through multi-step sequences. One established method involves the conversion of isoquinoline-3-carboxylic acid to its corresponding amide, followed by a Hofmann rearrangement using sodium hypobromite to yield 3-aminoisoquinoline.[6][7]

More contemporary methods focus on efficiency and the introduction of molecular diversity. Transition metal-catalyzed reactions, such as those employing rhodium(III) and cobalt(III), have enabled the synthesis of multisubstituted isoquinolines and their N-oxides under mild conditions.[8] These methods often involve C-H activation, cyclization, and condensation steps, offering a streamlined approach to complex derivatives.[2][8] Another innovative strategy involves a copper-catalyzed denitrogenative transannulation of 3-aminoindazoles, providing access to functionalized 1-aminoisoquinolines, which can be conceptually extended to 3-aminoisoquinoline synthesis.[8]

Representative Synthetic Workflow

A general and robust method for the synthesis of the parent 3-aminoisoquinoline is outlined below. This protocol is based on the classical Hofmann rearrangement of isoquinoline-3-carboxamide.

Protocol: Synthesis of 3-Aminoisoquinoline [6]

-

Preparation of Isoquinoline-3-carboxamide:

-

Start with isoquinoline-3-carboxylic acid.

-

Convert the carboxylic acid to its methyl ester using diazomethane in an ether solution.

-

Treat the resulting ester with methanolic ammonia at low temperatures (-33 °C) to yield isoquinoline-3-carboxamide.

-

-

Hofmann Rearrangement:

-

Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0 °C) aqueous solution of potassium hydroxide.

-

Add the isoquinoline-3-carboxamide to the sodium hypobromite solution while maintaining a low temperature (0-10 °C).

-

Heat the reaction mixture to 80 °C for one hour, followed by a brief period of boiling.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ether).

-

Dry the organic extracts and remove the solvent under reduced pressure to obtain crude 3-aminoisoquinoline.

-

Purify the product by recrystallization.

-

Caption: Synthetic workflow for 3-aminoisoquinoline.

A Spectrum of Biological Activities

The 3-aminoisoquinoline scaffold has proven to be a versatile template for the design of compounds with a wide range of biological activities. The nature and position of substituents on the isoquinoline ring and the amino group can be systematically varied to optimize potency and selectivity for a given biological target.

Central Nervous System (CNS) Depressant Activity

Early studies on 3-aminoisoquinoline derivatives revealed their potential as CNS depressants.[3] These compounds were investigated for their sedative, hypnotic, and anticonvulsant properties. The mechanism of action for these effects is often linked to the modulation of neurotransmitter systems in the brain.

Antimicrobial and Antiviral Properties

The isoquinoline nucleus is present in many natural and synthetic compounds with antimicrobial activity.[1] Derivatives of 3-aminoisoquinoline have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[9] Some isoquinoline alkaloids, a broader class that includes the 3-aminoisoquinoline scaffold, have also demonstrated antiviral activities against a range of viruses, including HIV, HSV, and hepatitis B virus (HBV).[10] The structure-activity relationship studies in this area suggest that specific substitutions on the isoquinoline core are crucial for potent antimicrobial and antiviral effects.[10]

Anticancer Activity

A significant area of research for 3-aminoisoquinoline derivatives is in the development of novel anticancer agents.[4][11] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4][12] For instance, derivatives of 2-aminoquinoline-3-carboxylic acid, a related scaffold, have been identified as potent inhibitors of protein kinase CK2.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aminoisoquinoline compounds is highly dependent on their substitution patterns. Key SAR insights include:

-

Substitution on the Amino Group: N-alkylation or N-arylation of the 3-amino group can significantly modulate the compound's biological activity and pharmacokinetic properties.

-

Substitution on the Isoquinoline Ring: The introduction of various functional groups (e.g., methoxy, halogen, nitro) at different positions of the benzene and pyridine rings of the isoquinoline core can influence target binding and overall efficacy.[9]

The following table summarizes the biological activities of selected 3-aminoisoquinoline derivatives, highlighting the impact of structural modifications.

| Compound/Derivative | Substitution Pattern | Biological Activity | Reference |

| 3-amino-1,2-dihydroisoquinoline derivatives | Varied substitutions on the phenyl ring and the amino group | Antibacterial activity against S. aureus, P. aeruginosa, K. pneumoniae, and E. coli | [1] |

| Tricyclic Isoquinoline Derivatives | Fused pyrroloisoquinoline system | Antibacterial properties against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae | [9] |

| N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines | Alkyl or aryl groups at the 1-position and various substituents on the 3-amino group | CNS depressant activity | [3] |

Key Biological Targets and Signaling Pathways

The diverse pharmacological effects of 3-aminoisoquinoline derivatives stem from their interactions with a multitude of biological targets. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Inhibition of Protein Kinases

Protein kinases are a major class of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. As mentioned, quinoline and isoquinoline derivatives have been successfully developed as protein kinase inhibitors.[12] The 3-aminoisoquinoline scaffold can serve as a template for designing inhibitors that target the ATP-binding site of specific kinases.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. 3-Aminoisoquinoline 97 25475-67-6 [sigmaaldrich.com]

- 6. datapdf.com [datapdf.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isoquinoline synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Iodoisoquinolin-3-amine: A Technical Guide for Advanced Research

Abstract